molecular formula C12H7N3O6 B14676241 1,1'-Biphenyl, 2,2',4-trinitro- CAS No. 36712-35-3

1,1'-Biphenyl, 2,2',4-trinitro-

Cat. No.: B14676241
CAS No.: 36712-35-3
M. Wt: 289.20 g/mol
InChI Key: JTJBOKJQQFQURC-UHFFFAOYSA-N
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Description

Properties

CAS No.

36712-35-3

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

2,4-dinitro-1-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)8-5-6-10(12(7-8)15(20)21)9-3-1-2-4-11(9)14(18)19/h1-7H

InChI Key

JTJBOKJQQFQURC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,4-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,4-trinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminobiphenyl derivatives.

    Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Aminobiphenyl derivatives.

    Substitution: Substituted biphenyl compounds with various functional groups.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic aromatic substitution and redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1'-Biphenyl, 2,2',4-trinitro- with structurally related biphenyl derivatives based on substituent type, position, and reported properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,1'-Biphenyl, 2,2',4-trinitro- 2-NO₂, 2'-NO₂, 4-NO₂ Not explicitly reported Not reported Hypothesized: High thermal instability, explosive potential Inferred
1,1'-Biphenyl, 2,2',4,4',5,5'-hexachloro- 2-Cl, 2'-Cl, 4-Cl, 4'-Cl, 5-Cl, 5'-Cl C₁₂H₄Cl₆ 360.88 Persistent organic pollutant (POP); bioaccumulative
1,1'-Biphenyl, 2,2'-dinitro-4,4',6,6'-tetrakis(trifluoromethyl) 2-NO₂, 2'-NO₂, 4-CF₃, 4'-CF₃, 6-CF₃, 6'-CF₃ C₁₆H₄N₂O₄F₁₂ 516.19 High molecular weight; fluorinated nitro compounds may exhibit unique reactivity
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 4,4'-dinitro-, dimethyl ester 4-NO₂, 4'-NO₂, ester groups C₁₈H₁₄N₂O₈ 386.31 Polar ester functionalities enhance solubility; potential polymer precursor
1,1'-Biphenyl, 2,4,5-trichloro- 2-Cl, 4-Cl, 5-Cl C₁₂H₇Cl₃ 257.54 Chlorinated derivatives are less reactive than nitro analogs; used in dielectric fluids

Key Comparisons:

Substituent Effects: Nitro vs. Fluorinated Nitro Derivatives: The addition of trifluoromethyl (-CF₃) groups (e.g., in ) enhances thermal stability and resistance to hydrolysis, contrasting with the likely thermal sensitivity of 2,2',4-trinitro-biphenyl .

Applications :

  • Chlorinated biphenyls (PCBs) were historically used in industrial applications but banned due to toxicity .
  • Nitro-biphenyls may serve as intermediates in explosives or agrochemicals, though specific data for 2,2',4-trinitro- remains speculative .

Analytical Detection :

  • Chlorinated biphenyls are routinely analyzed via GC/MS with NIST library matching (e.g., 95% confidence in ). Nitro derivatives may require specialized methods due to higher polarity .

Research Findings and Limitations

Synthesis and Stability: No direct synthesis data for 2,2',4-trinitro-biphenyl exists in the evidence. However, nitro-substituted biphenyls are typically synthesized via nitration reactions under controlled conditions to avoid over-nitration or decomposition .

Proper handling protocols are critical .

Gaps in Data :

  • Experimental data on melting points, solubility, and spectral profiles (e.g., NMR, IR) for 2,2',4-trinitro-biphenyl are absent in the evidence. Computational modeling or analog-based extrapolation is recommended for future studies.

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